2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
Description
2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid (hereafter referred to by its systematic name) is a valine-derived organic compound with a substituted phenyl group. Its structure features:
- A 2-chloro-4-(trifluoromethyl)phenyl moiety attached to the amino group of valine.
- A 3-methylbutanoic acid backbone, contributing to its stereochemical complexity.
- Enantiomeric forms: (2S)- and (2R)-configurations, which influence its biological activity and synthetic applications .
This compound serves as a critical intermediate in synthesizing fluomidenthrin, a pyrethroid-like insecticide, highlighting its agrochemical relevance .
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHSSFDOHACTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76338-73-3 | |
| Record name | 2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Diazotization and Bromination: Starting with valine, the amino group is diazotized and then brominated to form 2-bromo-valine.
Formation of Sodium Salt: The brominated product is reacted with sodium hydroxide in methanol to form the sodium salt.
Amination: The sodium salt is then reacted with 4-trifluoromethyl aniline to form 3-methyl-2-(4-trifluoromethylphenylamino)butanoic acid.
Chlorination: Finally, the product is chlorinated using N-chlorosuccinimide in carbon tetrachloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the trifluoromethyl group, potentially forming difluoromethyl derivatives.
Substitution: The chloro group is a common site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated or difluoromethyl derivatives.
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid exhibit potential anticancer properties. For instance, studies have shown that modifications in the structure can enhance the cytotoxic effects against various cancer cell lines. A notable case study demonstrated that derivatives of this compound selectively inhibited cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .
Neurological Applications
This compound has been investigated for its neuroprotective effects. In vitro studies suggest that it may mitigate neuronal damage caused by oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. A recent publication highlighted its ability to reduce markers of inflammation and oxidative damage in neuronal cells .
Pesticide Development
The compound is recognized as an impurity in fluvalinate, a widely used pesticide. Its structural characteristics contribute to the overall efficacy of fluvalinate against pests while minimizing environmental impact . Research has focused on optimizing formulations that include this compound to enhance pest resistance without affecting beneficial insects.
Herbicide Research
There is ongoing research into the herbicidal properties of related compounds, with findings suggesting that modifications to the trifluoromethyl group can enhance herbicidal activity against specific weed species. These findings are critical for developing new herbicides that are more effective and environmentally friendly .
Enzyme Inhibition Studies
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been tested against amino acid racemases, where it exhibited competitive inhibition, providing insights into its potential use in metabolic engineering .
Drug Metabolism Research
The compound's metabolic pathways have been explored in various biological systems, revealing its stability and degradation products. This information is vital for understanding its pharmacokinetics and potential side effects when used in therapeutic contexts .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenylamino)-3-methylbutanoic Acid
Structural Differences :
- Contains an additional hydroxyl group at the 6-position of the phenyl ring.
- Molecular weight: 311.69 g/mol (vs. ~295.5 g/mol for the non-hydroxylated compound, estimated via compositional analysis) .
Functional Implications :
- The hydroxyl group enhances polarity and hydrogen-bonding capacity , likely improving aqueous solubility but reducing lipophilicity compared to the target compound.
- Potential role as a metabolite or synthetic precursor in oxidation-driven pathways .
4-Chloro-alpha-iso-propyl-phenylacetic Acid
Structural Differences :
Functional Implications :
Enantiomers: (2S)- vs. (2R)-Configurations
Key Differences :
- Stereochemical orientation at the C2 position affects interactions with chiral biological targets (e.g., enzymes or receptors).
- The (2S)-enantiomer is explicitly mentioned in agrochemical applications, suggesting enhanced bioactivity in this configuration .
Research Findings and Implications
Substituent Effects :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring agrochemical applications .
- Hydroxylation at the 6-position () introduces polarity but may limit membrane permeability.
Stereochemical Impact :
Synthetic Utility: The target compound’s longer butanoic acid chain improves steric shielding of reactive groups during fluomidenthrin synthesis compared to phenylacetic acid analogs .
Biological Activity
2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid, also known as (R)-2-((2-chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid, is a compound with significant biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClF₃NO₂
- Molecular Weight : 295.69 g/mol
- CAS Number : 76769-07-8
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 381.5 ± 42.0 °C at 760 mmHg
- LogP : 3.56
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential inhibition of certain kinases and modulation of protein interactions, which are critical in cancer and inflammatory processes.
Antitumor Activity
Recent studies have indicated that compounds related to this structure may serve as inhibitors for specific cancer-related kinases, such as c-KIT. For instance, a related compound demonstrated significant in vivo antitumor efficacy against drug-resistant mutants of c-KIT in mouse models, suggesting a potential therapeutic application for gastrointestinal stromal tumors (GISTs) .
Inhibition Studies
In vitro assays have shown that the compound can inhibit the secretion of virulence factors in pathogenic bacteria, indicating its potential use as an antibacterial agent. For example, concentrations of the compound at 50 µM resulted in approximately 50% inhibition of specific bacterial secretion pathways .
Case Studies
Research Findings
- Enzyme Inhibition : The compound has been shown to downregulate the expression of key activators involved in bacterial virulence, which could lead to new strategies for combating bacterial infections.
- Pharmacokinetic Properties : Studies have highlighted favorable pharmacokinetic properties for similar compounds, including good absorption and distribution profiles across various species .
- Structural Analogs : The biological activity of this compound is often compared to other fluorinated compounds, which have been extensively studied for their enhanced bioactivity due to the presence of fluorine atoms that can influence molecular interactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 2-position of the phenyl ring undergoes nucleophilic substitution under specific conditions:
These reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the trifluoromethyl group.
Oxidation Reactions
The amino group and side chains are susceptible to oxidation:
Amino Group Oxidation
-
Reagents : KMnO₄/H₂SO₄ or H₂O₂/Fe²⁺
-
Conditions : Acidic aqueous medium, 50–70°C.
Alkyl Chain Oxidation
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Reagents : CrO₃ in acetic acid
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Product : Ketone formation at the β-carbon of the methylbutanoic chain.
Carboxylic Acid Derivative Formation
The carboxylic acid moiety participates in typical reactions:
Reduction Reactions
Selective reduction targets functional groups:
-
Chloro Group Reduction :
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Reagent : H₂/Pd-C in ethanol
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Product : Dechlorinated analog (hydrogensubstituted).
-
Conditions : 25°C, 1 atm H₂.
-
-
Trifluoromethyl Group Partial Reduction :
Stability and Degradation
Q & A
What are the recommended synthetic routes for 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid?
Level: Basic
Methodological Answer:
The compound can be synthesized via amide coupling between 2-chloro-4-(trifluoromethyl)aniline and a 3-methylbutanoic acid derivative (e.g., activated ester or acid chloride). Use coupling reagents like EDCI/HOBt to facilitate the reaction. Purification is typically achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Key challenges include avoiding hydrolysis of the trifluoromethyl group and ensuring regioselective amide formation. Reaction progress can be monitored using TLC (Rf ~0.3 in 1:1 hexane:ethyl acetate) .
How should researchers characterize the purity and structural integrity of this compound?
Level: Basic
Methodological Answer:
- Purity: Use reverse-phase HPLC with a C18 column (≥98% purity threshold, mobile phase: acetonitrile/water with 0.1% TFA) .
- Structural Confirmation:
What strategies resolve conflicting spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or conformational flexibility. To address this:
- Cross-Validation: Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity, especially for the aryl-amino and butanoic acid moieties .
- X-ray Crystallography: If crystalline, determine the solid-state structure to resolve ambiguities in stereochemistry or bonding .
- Alternative Techniques: IR spectroscopy to confirm carboxylic acid (O-H stretch ~2500-3000 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities .
How can reaction yields be optimized for introducing the trifluoromethyl group?
Level: Advanced
Methodological Answer:
The trifluoromethyl group is sensitive to hydrolysis and requires careful handling:
- Electrophilic Substitution: Use CF3I or Umemoto’s reagent under anhydrous conditions with a Cu(I) catalyst .
- Temperature Control: Maintain reactions at 0–5°C to minimize side reactions.
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent moisture ingress.
- Yield Monitoring: Track intermediates via GC-MS or LC-MS and optimize stoichiometry (e.g., 1.2 equivalents of CF3 reagent) .
What computational methods aid in predicting the compound’s bioactivity or reactivity?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate reaction pathways (e.g., amide bond formation energetics) and electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
- Molecular Docking: Screen against target proteins (e.g., enzymes with aromatic binding pockets) to predict binding affinity. Use software like AutoDock Vina with PDB structures .
- Solubility Prediction: Apply COSMO-RS models to estimate solubility in solvents like DMSO or water for formulation studies .
What storage conditions ensure long-term stability of the compound?
Level: Basic
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent thermal degradation .
- Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents unless freshly prepared .
- Light Sensitivity: Protect from UV light by using amber glass vials, as the aryl-chloro group may undergo photolysis .
How can researchers address low solubility in biological assays?
Level: Advanced
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Derivatization: Synthesize ester prodrugs (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- pH Adjustment: Dissolve in buffered solutions (pH ~7.4) to exploit the carboxylic acid’s ionization .
What analytical techniques validate batch-to-batch consistency?
Level: Basic
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
